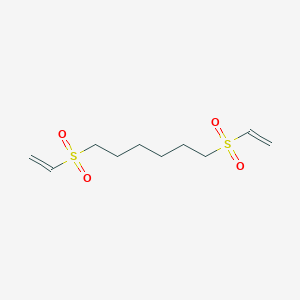
4'-Fluoro-2,4,6-trimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl: is an organic compound with the molecular formula C15H15F It is a derivative of biphenyl, where the biphenyl core is substituted with a fluorine atom at the 4’ position and three methyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically involves the coupling of a halogenated biphenyl derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. For example, 4-fluorobiphenyl can be synthesized from 1-chloro-4-fluorobenzene and (5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene .
Industrial Production Methods: Industrial production of 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as toluene or ethanol, with a palladium catalyst and a base like potassium carbonate.
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atom.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology and Medicine: The compound is studied for its potential biological activities. It may be used in the development of pharmaceuticals or as a probe in biochemical research.
Industry: In the industrial sector, 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl is used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or as an additive in various formulations.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and methyl groups can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
4-Fluorobiphenyl: Similar structure but lacks the three methyl groups.
2,4,6-Trimethylbiphenyl: Similar structure but lacks the fluorine atom.
4’-Fluoro-2,3,5-trimethyl-1,1’-biphenyl: Similar structure with different positions of the methyl groups.
Uniqueness: 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl is unique due to the specific arrangement of the fluorine atom and the three methyl groups
Properties
CAS No. |
53243-80-4 |
|---|---|
Molecular Formula |
C15H15F |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H15F/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(16)7-5-13/h4-9H,1-3H3 |
InChI Key |
SDTDOPMIMJWAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


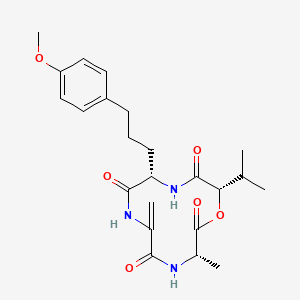
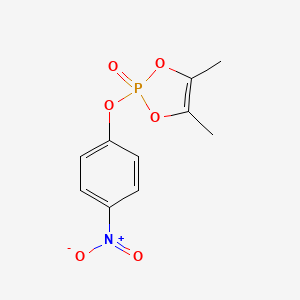
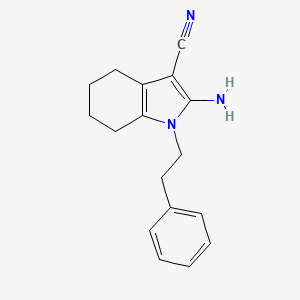
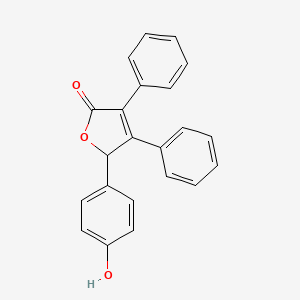
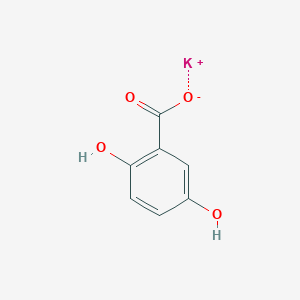
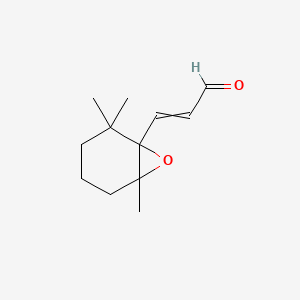
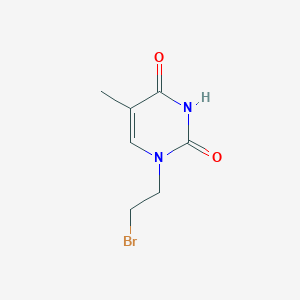
![5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro-](/img/structure/B14631140.png)


![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)
